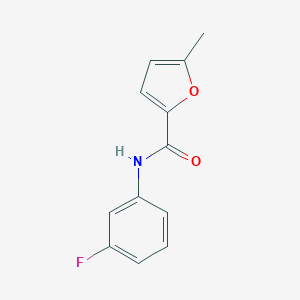
N-cycloheptyl-N'-(2,6-dichloro-4-pyridinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cycloheptyl-N'-(2,6-dichloro-4-pyridinyl)urea, commonly known as DCPU, is a synthetic compound that has been extensively studied for its potential use as a herbicide. It belongs to the class of urea-based herbicides and has been found to be effective against a wide range of weed species.
作用機序
DCPU acts by inhibiting the photosynthetic electron transport chain in plants. It specifically targets the photosystem II complex, which is responsible for the light-dependent reactions of photosynthesis. By inhibiting this complex, DCPU disrupts the production of ATP and NADPH, which are essential for plant growth and development. This leads to the death of the plant.
Biochemical and Physiological Effects
DCPU has been found to have minimal toxicity to mammals and other non-target organisms. However, it can have adverse effects on aquatic organisms if it enters water bodies. DCPU is rapidly metabolized in plants, and does not accumulate in the environment. It has a short half-life in soil, and does not persist for long periods of time.
実験室実験の利点と制限
DCPU has several advantages as a herbicide, including its broad spectrum of activity and low toxicity to mammals. It is also effective at low concentrations, which makes it cost-effective. However, DCPU has limitations for lab experiments, including its complex synthesis process and the need for expertise in organic chemistry. It also requires specialized equipment for testing its efficacy against different weed species.
将来の方向性
For research on DCPU include the development of new formulations, the study of its mechanism of action, and the exploration of its use in combination with other herbicides.
合成法
DCPU can be synthesized through a multistep process involving the reaction of 2,6-dichloropyridine with cycloheptylamine, followed by the reaction of the resulting intermediate with phosgene. The final product is obtained through the reaction of the intermediate with urea. The synthesis of DCPU is a complex process that requires expertise in organic chemistry.
科学的研究の応用
DCPU has been extensively studied for its potential use as a herbicide. It has been found to be effective against a wide range of weed species, including grasses and broadleaf weeds. DCPU has been tested in both laboratory and field trials, and has shown promising results in controlling weed growth.
特性
製品名 |
N-cycloheptyl-N'-(2,6-dichloro-4-pyridinyl)urea |
|---|---|
分子式 |
C13H17Cl2N3O |
分子量 |
302.2 g/mol |
IUPAC名 |
1-cycloheptyl-3-(2,6-dichloropyridin-4-yl)urea |
InChI |
InChI=1S/C13H17Cl2N3O/c14-11-7-10(8-12(15)18-11)17-13(19)16-9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H2,16,17,18,19) |
InChIキー |
CXBSZUIGHMKXGG-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NC(=O)NC2=CC(=NC(=C2)Cl)Cl |
正規SMILES |
C1CCCC(CC1)NC(=O)NC2=CC(=NC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Isopropyl 4,5-dimethyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B258716.png)
![dimethyl 3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B258720.png)


![2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B258724.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B258725.png)
![6,7-dimethoxy-2-(4-methylphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B258726.png)
![5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B258727.png)
![Methyl 5-(diethylcarbamoyl)-2-[(methoxycarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B258728.png)
![2-[2-(methoxycarbonyl)anilino]-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B258730.png)
![methyl 2-[(5-bromo-2-furoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B258731.png)
![ethyl 4-cyano-3-methyl-5-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B258735.png)

![dimethyl 2-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}terephthalate](/img/structure/B258739.png)